molecular formula C16H16O2 B1617260 4-Benzyloxyphenylacetone CAS No. 5586-92-5

4-Benzyloxyphenylacetone

Cat. No. B1617260
CAS No.: 5586-92-5
M. Wt: 240.3 g/mol
InChI Key: NNFOTEQKNPUXGR-UHFFFAOYSA-N
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Patent
US08703826B2

Procedure details

To 10.0 g (41.3 mmol) of 4-benzyloxyphenylacetic acid (31) was added, 20 mL of acetic anhydride and 20 mL of pyridine, which was heated to reflux with stirring under argon atmosphere for 6 hours. Solvents were evaporated and residue dissolved in CHCl3 (50 mL) and washed with 1N NaOH (2×50 mL). Dried organic layer (MgSO4), filtered, and evaporated to 11.8 g of an amber oil. Vacuum distillation at 0.1 mm Hg in an oil-bath set to 170° C. followed by silica gel chromatography eluting with 8/2 CH2Cl2-hexanes gave 2.68 g (27%). 1H NMR (CDCl3) □δ□ 2.14 (s, 3H), 3.63 (s, 2H), 5.05 (s, 2H), 6.94 (d, 2H, J=8.7 Hz), 7.10 (d, 2H, J=8.7 Hz), 7.26-7.47 (m, 5H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]([OH:18])=O)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:19](OC(=O)C)(=O)C>N1C=CC=CC=1>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][C:16](=[O:18])[CH3:19])=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CC(=O)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring under argon atmosphere for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
residue dissolved in CHCl3 (50 mL)
WASH
Type
WASH
Details
washed with 1N NaOH (2×50 mL)
FILTRATION
Type
FILTRATION
Details
Dried organic layer (MgSO4), filtered
CUSTOM
Type
CUSTOM
Details
evaporated to 11.8 g of an amber oil
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation at 0.1 mm Hg in an oil-bath
CUSTOM
Type
CUSTOM
Details
set to 170° C.
WASH
Type
WASH
Details
eluting with 8/2 CH2Cl2-hexanes
CUSTOM
Type
CUSTOM
Details
gave 2.68 g (27%)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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